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molecular formula C10H16O2 B8519896 1-Cyclooctenyl acetate CAS No. 93981-85-2

1-Cyclooctenyl acetate

Cat. No. B8519896
M. Wt: 168.23 g/mol
InChI Key: GCKRQQJBNDAYRT-JXMROGBWSA-N
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Patent
US04658055

Procedure details

In the presence of 0.6 g of para-toluenesulfonic acid, 50 g (0.4 mol) of cyclooctanone and 100 ml (0.9 mol) of isopropenyl acetate were refluxed for 11 hours. The reaction mixture was cooled, stirred with 0.6 g of anhydrous sodium carbonate at room temperature for one hour, left standing overnight, and filtered. The filtrate was distilled under reduced pressure to afford 60 g (91% in yield) of 1-cyclooctenyl acetate having a boiling point of 71° to 73° C./3 mmHg.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step Two
Name
1-cyclooctenyl acetate
Yield
91%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:9])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:10](OC(C)=C)(=[O:12])[CH3:11]>C1(C)C=CC(S(O)(=O)=O)=CC=1.C(=O)([O-])[O-].[Na+].[Na+]>[C:10]([O:9][C:1]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1)(=[O:12])[CH3:11] |f:3.4.5|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1(CCCCCCC1)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OC(=C)C
Name
Quantity
0.6 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0.6 g
Type
catalyst
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
WAIT
Type
WAIT
Details
left
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
1-cyclooctenyl acetate
Type
product
Smiles
C(C)(=O)OC1=CCCCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 60 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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